Downstream Potency: BMS-986205 IDO1 Inhibition vs. Leading Clinical Comparators
CAS 1780634-71-0 is the direct precursor to BMS-986205 (Linrodostat), an irreversible IDO1 inhibitor that demonstrates superior single-digit nanomolar potency relative to other clinical-stage IDO1 inhibitors. In HEK293 cells expressing human IDO-1, BMS-986205 exhibits an IC50 of 1.1 nM, compared to the reversible inhibitor epacadostat (IC50 10 nM) . Against the clinical candidate navoximod (Ki 5.8 nM), BMS-986205’s cellular potency remains highly competitive . This differential in downstream inhibitory activity is directly tied to the intermediate’s successful integration into the validated commercial synthesis route .
| Evidence Dimension | Cellular IDO1 enzyme inhibition (IC50/Ki) |
|---|---|
| Target Compound Data | BMS-986205 (downstream product) IC50: 1.1 nM (IDO1-HEK293) |
| Comparator Or Baseline | Epacadostat IC50: 10 nM (cell-based); Navoximod Ki: 5.8 nM (biochemical) |
| Quantified Difference | BMS-986205 exhibits ~9-fold greater potency than epacadostat in cellular assays. |
| Conditions | HEK293 cells expressing human IDO-1 vs. epacadostat cell-based assay; Navoximod biochemical assay. |
Why This Matters
Procurement of this intermediate enables access to a clinical candidate with a demonstrably lower IC50, translating to potentially superior target engagement at lower doses.
- [1] Fraunhoffer, K. J., et al. OPRD 2019. 12 steps, 7 isolations, 31% overall yield for Linrodostat. View Source
